An In-depth Technical Guide to 1-(Pyridin-4-ylmethyl)-3-methoxypiperidine
An In-depth Technical Guide to 1-(Pyridin-4-ylmethyl)-3-methoxypiperidine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 1-(Pyridin-4-ylmethyl)-3-methoxypiperidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of both the piperidine and pyridine scaffolds suggests potential applications in the development of novel therapeutics, particularly for central nervous system disorders. This document details the compound's precise chemical identity according to IUPAC nomenclature, its structural features, and key identifiers. Furthermore, it outlines a representative synthetic pathway, methods for its characterization, and its physicochemical properties. While specific pharmacological data for this exact molecule is not extensively published, this guide explores the known biological activities of structurally related compounds to infer its potential therapeutic relevance and applications as a research tool or building block in drug development programs.
Chemical Identity and Structure
A precise understanding of a molecule's structure and nomenclature is fundamental for unambiguous scientific communication and research.
IUPAC Nomenclature
The systematic name for the compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 4-((3-methoxypiperidin-1-yl)methyl)pyridine .[1][2][3][4][5]
-
Parent Hydride: The molecule is named as a derivative of pyridine, which is the aromatic heterocyclic component.
-
Substituent: The piperidine-containing group is treated as a substituent on the pyridine ring.
-
Numbering: The pyridine ring is numbered starting from the nitrogen atom as position 1. The substituent is located at position 4.
-
Substituent Name: The substituent is named as "(3-methoxypiperidin-1-yl)methyl".
-
"piperidin-1-yl" indicates that the piperidine ring is attached via its nitrogen atom (position 1).
-
"3-methoxy" specifies that a methoxy group (-OCH3) is located at the 3rd position of the piperidine ring.
-
"methyl" signifies the -CH2- linker between the pyridine and piperidine rings.
-
The commonly used name, 1-(Pyridin-4-ylmethyl)-3-methoxypiperidine, while understandable, is a semi-systematic name that treats piperidine as the parent structure. For complex structures, naming the aromatic component as the parent is often preferred.
Chemical Structure and Identifiers
| Identifier | Value |
| Molecular Formula | C12H18N2O |
| Molecular Weight | 206.28 g/mol |
| Canonical SMILES | COC1CCCN(C1)CC2=CC=NC=C2 |
| InChI | InChI=1S/C12H18N2O/c1-15-12-6-2-7-14(9-12)8-10-3-5-13-4-10/h3-5,12H,2,6-9H2,1H3 |
| CAS Number | Not available |
Synthesis and Characterization
The synthesis of substituted piperidines is a well-established area of organic chemistry, often involving the functionalization of a pre-existing piperidine ring or the construction of the ring itself.[6][7]
Retrosynthetic Analysis and Synthetic Strategy
A common and efficient method for the synthesis of N-substituted piperidines is the reductive amination of a piperidine with an appropriate aldehyde. For 4-((3-methoxypiperidin-1-yl)methyl)pyridine, a logical retrosynthetic disconnection is at the C-N bond formed between the piperidine nitrogen and the methylene bridge. This leads to two key starting materials: 3-methoxypiperidine and pyridine-4-carboxaldehyde.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol: Reductive Amination
The following is a representative, detailed protocol for the synthesis of 4-((3-methoxypiperidin-1-yl)methyl)pyridine.
Step 1: Reaction Setup
-
To a solution of 3-methoxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add pyridine-4-carboxaldehyde (1.0-1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
Step 2: Reduction
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.2-1.5 eq), portion-wise to the reaction mixture. The use of NaBH(OAc)3 is advantageous as it is selective for the reduction of imines and aldehydes and can be used in the presence of other functional groups.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours at room temperature.
Step 3: Workup and Purification
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Separate the organic layer, and extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in DCM or ethyl acetate in hexanes to afford the pure 4-((3-methoxypiperidin-1-yl)methyl)pyridine.
Caption: Synthetic workflow for the target molecule.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the aromatic protons of the pyridine ring, the methylene bridge protons, and the protons of the piperidine ring, including the methoxy group's methyl protons.
-
¹³C NMR: Will display distinct signals for each unique carbon atom in the molecule.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 207.29.
-
Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for C-H (aliphatic and aromatic), C-N, and C-O stretching vibrations.
Physicochemical Properties
The physicochemical properties of a compound are crucial for its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted Value | Significance in Drug Discovery |
| pKa (most basic) | ~8.5-9.5 | Influences solubility, receptor binding, and cell permeability. |
| LogP | ~1.5-2.5 | A measure of lipophilicity, affecting membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | ~25-35 Ų | Correlates with drug transport properties, including blood-brain barrier penetration. |
| Number of Rotatable Bonds | 3 | Relates to conformational flexibility and binding entropy. |
Note: These values are estimations based on computational models and may vary from experimental data.
Potential Applications in Research and Drug Development
The combination of the piperidine and pyridine rings in a single molecule creates a "privileged scaffold" that can interact with a wide range of biological targets.[8]
Central Nervous System (CNS) Agents
Both piperidine and pyridine are common motifs in drugs targeting the CNS. The nitrogen atoms in both rings can act as hydrogen bond acceptors or become protonated at physiological pH, enabling interactions with receptors and enzymes. Structurally related compounds have shown activity as:
-
Serotonin (5-HT) Receptor Modulators: The piperidine moiety is present in numerous 5-HT receptor agonists and antagonists.[9]
-
Dopamine Receptor Ligands: The general scaffold is amenable to modifications that could lead to affinity for dopamine receptors.
-
Muscarinic and Nicotinic Acetylcholine Receptor Modulators: The pyridine ring is a key component of nicotine and related compounds.
Other Therapeutic Areas
The versatility of this scaffold extends beyond CNS applications. For instance, related pyridine and piperidine-containing molecules have been investigated as:
-
Enzyme Inhibitors: The basic nitrogen centers can interact with acidic residues in the active sites of enzymes like kinases and demethylases.[10][11]
-
Antimicrobial Agents: The heterocyclic nature of the compound could be explored for the development of new antibacterial or antifungal agents.
As a Chemical Building Block
4-((3-methoxypiperidin-1-yl)methyl)pyridine can serve as a valuable and versatile building block for the synthesis of more complex molecules in drug discovery libraries. The pyridine ring can undergo further functionalization, such as substitution reactions, to create a diverse range of analogues for structure-activity relationship (SAR) studies.
Conclusion
4-((3-methoxypiperidin-1-yl)methyl)pyridine is a compound with significant potential in the field of medicinal chemistry. Its straightforward synthesis, combined with a molecular architecture that is prevalent in numerous biologically active compounds, makes it an attractive target for further investigation. This technical guide provides the foundational knowledge required for researchers and drug development professionals to synthesize, characterize, and explore the therapeutic potential of this and related molecules. Future research should focus on the experimental determination of its physicochemical properties and a thorough pharmacological evaluation to uncover its specific biological targets and potential as a novel therapeutic agent.
References
- PubChem. (n.d.). N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-4-[[4-(trifluoromethyl)phenoxy]methyl]benzamide.
- Kim, Y., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. European Journal of Medicinal Chemistry, 109, 75-88.
- IUPAC. (2013). Nomenclature of Organic Chemistry.
- PubChem. (n.d.). (3R,4S)-1-[6-(6-methoxypyridin-3-yl)pyrimidin-4-yl]-4-(2,4,5-trifluorophenyl)pyrrolidin-3-amine.
- University of Calgary. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds.
- ChemicalBook. (n.d.). 1-(3-Methoxypropyl)-4-piperidinamine synthesis.
- He, R., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Medicinal Chemistry Letters, 7(3), 286-291.
- PubMed. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.
- PrepChem.com. (n.d.). Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine.
- Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry.
- Michigan State University. (n.d.). Nomenclature Examples.
- University of Wisconsin-Platteville. (n.d.). How to name organic compounds using the IUPAC rules.
- Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery.
- PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.
- ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives....
Sources
- 1. Blue Book chapter P-1 [iupac.qmul.ac.uk]
- 2. cuyamaca.edu [cuyamaca.edu]
- 3. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 4. Nomenclature Examples [www2.chemistry.msu.edu]
- 5. IUPAC Rules [chem.uiuc.edu]
- 6. technologynetworks.com [technologynetworks.com]
- 7. researchgate.net [researchgate.net]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
